2-Propylpiperidine

Description

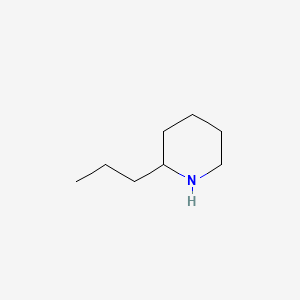

Structure

3D Structure

Properties

IUPAC Name |

2-propylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNUANOUGZGEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046821 | |

| Record name | dl-Coniine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Darkens and polymerizes upon exposure to light and air; [Merck Index], Liquid | |

| Record name | Coniine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (S)-2-Propylpiperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

133 °C | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBLE IN ALCOHOL, ETHER, ACETONE, BENZENE, AMYL ALCOHOL; SLIGHTLY SOL IN CHLOROFORM; ONE ML DISSOLVES IN 90 ML WATER, LESS SOL IN HOT WATER; THE BASE DISSOLVES ABOUT 25% WATER AT ROOM TEMPERATURE, 18 mg/mL | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (S)-2-Propylpiperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.844-0.848 @ 20 °C/4 °C | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.69 [mmHg] | |

| Record name | Coniine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

3238-60-6, 458-88-8 | |

| Record name | 2-Propylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3238-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Coniine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003238606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Coniine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-propylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coniine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONIINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04R53ZF48T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (S)-2-Propylpiperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

SOLIDIFIES AROUND -2 °C, -2 °C | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (S)-2-Propylpiperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Propylpiperidine fundamental properties

An In-depth Technical Guide on the Core Properties of 2-Propylpiperidine

Introduction

2-Propylpiperidine, a piperidine alkaloid, is a chiral compound of significant interest in toxicology, pharmacology, and organic chemistry.[1] It is most famously known by its common name, coniine, the primary toxic principle in poison hemlock (Conium maculatum).[2][3] Naturally occurring coniine is typically a racemic mixture of two enantiomers: (S)-(+)-coniine and (R)-(-)-coniine.[2] This compound is also found in other plants, such as the yellow pitcher plant (Sarracenia flava) and fool's parsley (Aethusa cynapium).[1][2]

Historically, coniine is notorious as the active component of the poison that led to the death of the philosopher Socrates in 399 BCE.[1][3] In the field of chemistry, it holds a notable place as the first alkaloid to be structurally characterized (1881) and chemically synthesized (1886 by Albert Ladenburg).[2][4] Its potent biological activity and relatively simple structure continue to make it a subject of research for its neurotoxic effects, potential therapeutic applications, and as a scaffold in synthetic chemistry.[1][5]

Chemical and Physical Properties

2-Propylpiperidine is a colorless, oily liquid that darkens and polymerizes upon exposure to light and air.[6][7] It possesses a characteristic mousy odor.[7][8] The fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇N | [6][8][9] |

| Molecular Weight | 127.23 g/mol | [1][8][9] |

| CAS Number | 3238-60-6 (Racemic) | [1][9] |

| 458-88-8 ((S)-enantiomer) | [1][2] | |

| 5985-99-9 ((R)-enantiomer) | [10][11] | |

| Physical State | Liquid at room temperature | [1][8][9] |

| Melting Point | -2 °C | [1][6][9] |

| Boiling Point | 166-167 °C (at 760 Torr) | [1][8] |

| 56-60 °C (at 13 Torr) | [6][8] | |

| Density | 0.844 - 0.848 g/cm³ at 20 °C | [6][8] |

| Water Solubility | 18 mg/mL (approx. 1.8%) | [1][8][9] |

| Solubility in Organics | Soluble in alcohol, ether, acetone, benzene | [7][8] |

| pKa | 3.1 | [6][12] |

| XLogP3 | 2.3 | [6] |

| Refractive Index | 1.429 | [6] |

Synthesis and Chemical Reactions

Chemical Synthesis

The first total synthesis of a natural alkaloid was Albert Ladenburg's synthesis of racemic coniine in 1886.[1][2] This historical route remains a classic example in organic chemistry. Modern synthetic approaches have also been developed to achieve enantioenriched piperidines.[1]

Ladenburg's Synthesis (1886):

-

Alkylation: 2-Methylpyridine (α-picoline) is reacted with acetaldehyde in the presence of a base.[10]

-

Dehydration: The resulting intermediate undergoes dehydration to form 2-propenylpyridine.[10]

-

Reduction: The 2-propenylpyridine is reduced using sodium in ethanol to yield racemic (±)-coniine.[10]

-

Resolution: The racemic mixture is resolved into its pure enantiomers through fractional crystallization of the diastereomeric salts formed with (+)-tartaric acid.[10]

Caption: Workflow of Ladenburg's Synthesis of Coniine (1886).

Modern synthetic methods include diastereoselective additions of Grignard reagents to chiral oxime ethers and Pd(II)-catalyzed reactions for forming substituted piperidines under mild conditions.[1]

Chemical Reactions

2-Propylpiperidine undergoes reactions typical of secondary amines and piperidine rings:

-

Oxidation: Can be oxidized to form conhydrine, which possesses a hydroxyl group.[1]

-

Reduction: The precursor γ-coniceine is reduced to coniine, a key step in its biosynthesis, facilitated by NADPH-dependent γ-coniceine reductase.[1][2]

-

Substitution: Undergoes substitution reactions, such as the formation of a bromocyanamide via the cyanogen bromide method.[1]

Biological Activity and Toxicology

Mechanism of Action

2-Propylpiperidine (coniine) is a potent neurotoxin that disrupts the peripheral nervous system.[10] Its primary mechanism of action is the blockage of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][2][4]

The sequence of events is as follows:

-

Stimulation: Coniine initially acts as an agonist, binding to and stimulating the nAChRs, similar to acetylcholine.[7][9] This causes initial depolarization of the post-synaptic membrane.

-

Depression/Blockade: Unlike acetylcholine, which is rapidly hydrolyzed, coniine remains bound to the receptor.[2] This persistent depolarization leads to receptor desensitization and inactivation, preventing further nerve impulse transmission.[2]

-

Paralysis: The resulting neuromuscular blockade leads to a flaccid, ascending paralysis, similar to the effects of curare.[2][10] The paralysis begins in the lower limbs and progresses upwards.[10]

Crucially, the central nervous system is not directly affected, so the individual remains conscious until respiratory paralysis causes death from hypoxia.[2][10][13]

Caption: Mechanism of Coniine at the Neuromuscular Junction.

Toxicology and Stereoselectivity

Coniine is highly toxic to humans and all classes of livestock.[2] Ingestion of less than 0.2 grams can be fatal to a human.[10] The toxicity is stereoselective; the (R)-(-) enantiomer is reported to be more biologically active and approximately twice as toxic as the (S)-(+) enantiomer in mouse bioassays.[2][14]

Symptoms of poisoning appear within 30 minutes to an hour and include:

-

Drowsiness and weakness[14]

-

Nausea and profuse salivation[14]

-

Staggering gait and pupil dilation[13]

-

Initial slow pulse, becoming rapid and weak[13]

-

Ascending muscular paralysis, leading to respiratory failure[2][10]

It also has teratogenic effects, causing skeletal deformities in offspring by inhibiting fetal movement during gestation.[4][15]

| Toxicity Metric | Value | Species | Source(s) |

| Lethal Dose (Human) | < 0.2 g | Human | [10] |

| Probable Human Lethal Dose | < 5 mg/kg | Human | [13] |

| LD50 (racemic) | 7.7 mg/kg | Mouse | [16] |

Experimental Protocols

Biosynthesis Pathway of Coniine

The biosynthesis of coniine is understood to be of polyketide origin.[4]

Caption: Biosynthesis Pathway of Coniine.

Protocol for Antinociceptive Activity Assessment

Studies have shown that coniine possesses antinociceptive (pain-relieving) effects mediated by nicotinic receptors.[5] The following are generalized protocols based on standard pharmacological assays used to evaluate these effects.

A. Hot-Plate Test (Thermal Pain Model)

-

Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Animals: Mice are typically used.

-

Procedure: a. A baseline reaction time is established for each mouse by placing it on the hot plate and recording the time until it exhibits a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage. b. The test substance (coniine, at a dose such as 20 mg/kg) or a control vehicle is administered (e.g., intraperitoneally).[5] c. At set intervals post-administration (e.g., 30, 60, 90 minutes), the mice are again placed on the hot plate, and their reaction times are recorded.

-

Analysis: A significant increase in reaction time compared to the control group indicates an antinociceptive effect.[5]

B. Writhing Test (Chemical Pain Model)

-

Apparatus: Observation chambers.

-

Animals: Mice.

-

Procedure: a. The test substance (coniine) or a control vehicle is administered. b. After a set period (e.g., 30 minutes), a writhing-inducing agent (e.g., 0.6% acetic acid solution) is injected intraperitoneally. c. Each mouse is immediately placed in an observation chamber, and the number of "writhes" (a characteristic stretching and constriction of the abdomen and hind limbs) is counted over a defined period (e.g., 15 minutes).

-

Analysis: A significant reduction in the number of writhes in the coniine-treated group compared to the control group indicates an antinociceptive effect.[5]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of volatile alkaloids like 2-propylpiperidine.

-

Sample Preparation (e.g., from plant material): a. Homogenize the plant material in an alkaline solution (e.g., 0.1 M NaOH) to convert alkaloid salts to the free base form. b. Perform a liquid-liquid extraction of the free base into an organic solvent (e.g., dichloromethane or diethyl ether). c. Concentrate the organic extract under a gentle stream of nitrogen. d. The extract can be analyzed directly or derivatized if necessary.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-1ms).

-

Injector: Split/splitless injector, typically at 250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

The retention time of the peak is compared to that of an authentic 2-propylpiperidine standard.

-

The mass spectrum of the peak is compared to a reference spectrum from a library (e.g., NIST) or a standard. Key fragments for coniine are expected.[17][18] Quantification is achieved by creating a calibration curve with known concentrations of the standard.

-

References

- 1. 2-Propylpiperidine | 3238-60-6 | Benchchem [benchchem.com]

- 2. Coniine - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antinociceptive activity of coniine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. (+)-Coniine | C8H17N | CID 441072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy 2-Propylpiperidine | 3238-60-6 [smolecule.com]

- 9. 2-Propylpiperidine | C8H17N | CID 9985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Coniine [bionity.com]

- 11. (2R)-2-Propylpiperidine | C8H17N | CID 638021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Coniine [drugfuture.com]

- 13. researchgate.net [researchgate.net]

- 14. toxinoftheweek.wordpress.com [toxinoftheweek.wordpress.com]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Piperidine, 2-propyl-, (S)- [webbook.nist.gov]

- 18. Piperidine, 2-propyl-, (S)- [webbook.nist.gov]

The Natural Provenance of (S)-2-Propylpiperidine: A Technical Guide for Researchers

(S)-2-Propylpiperidine , a piperidine alkaloid more commonly known as (+)-coniine , is a potent neurotoxin with a rich history in both toxicology and pharmacology. Its presence in the plant kingdom has been a subject of interest for centuries, from its infamous use in ancient Greek executions to modern-day phytochemical investigations. This technical guide provides an in-depth overview of the natural sources of (S)-2-propylpiperidine, tailored for researchers, scientists, and drug development professionals. The document summarizes quantitative data, details relevant experimental protocols, and visualizes key biological pathways.

Natural Sources of (S)-2-Propylpiperidine

(S)-2-Propylpiperidine is found in a limited number of plant species across different families. The primary and most well-documented sources include:

-

Poison Hemlock (Conium maculatum) : A highly toxic biennial plant in the carrot family, Apiaceae, native to Europe and North Africa. It is the most famous source of coniine.[1][2] The concentration of alkaloids, with γ-coniceine being the precursor to coniine, varies depending on the plant's age and environmental conditions.[3][4]

-

Pitcher Plants (Sarracenia species) : A genus of carnivorous plants native to North America. Several species, including the yellow pitcher plant (Sarracenia flava), have been found to contain coniine, which is believed to aid in paralyzing insect prey.[1][5] Coniine has been detected in at least eight species of Sarracenia.[6][7]

-

Aloe Species : A genus of succulent plants. Certain species, such as Aloe globuligemma and Aloe viguieri, have been reported to contain piperidine alkaloids, including coniine.[8][9]

-

Fool's Parsley (Aethusa cynapium) : Another toxic member of the Apiaceae family. While some sources report the presence of coniine, others suggest the primary toxic compound is a different alkaloid, aethusin, or the volatile alkaloid cynopine.[1][10][11] Further research is needed to clarify the exact alkaloid profile of this plant.

-

Black Elderberry (Sambucus nigra) : This species has been mentioned as a source of (S)-2-Propylpiperidine.[8]

-

Devil's Tongue (Amorphophallus rivieri) : This plant is also reported to contain (S)-2-Propylpiperidine.[8]

Quantitative Data on (S)-2-Propylpiperidine Content

The concentration of (S)-2-propylpiperidine and related alkaloids can vary significantly based on the plant species, part of the plant, developmental stage, and environmental conditions. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Alkaloid | Concentration | Reference(s) |

| Conium maculatum | Leaves and Unripe Fruits | Coniine | Up to 2% | [4] |

| Conium maculatum | Flower Buds | γ-Coniceine | Main alkaloid | [6] |

| Conium maculatum | Mature Fruit | Coniine & N-methylconiine | Main alkaloids | [6] |

| Conium maculatum | Roots | Coniine | 0-0.5% | [3] |

| Conium maculatum | Shoots | Coniine | 0.02-1.88% | [3] |

| Sarracenia species | - | Coniine | Low amounts | [6] |

| Aloe viguieri | - | Coniine | Present | [12] |

| Aloe species | - | γ-Coniceine | Levels can be higher than in Conium maculatum | [12] |

Experimental Protocols

The isolation, purification, and identification of (S)-2-propylpiperidine from natural sources involve a series of standard and specialized laboratory techniques.

Extraction of (S)-2-Propylpiperidine from Conium maculatum

A common method for extracting volatile alkaloids like coniine is steam distillation.

Methodology:

-

Sample Preparation : Fresh plant material (e.g., leaves, unripe fruits) is harvested and macerated.

-

Alkalinization : The plant material is treated with a base, such as sodium hydroxide or lime, to liberate the free alkaloid.[13]

-

Steam Distillation : The alkalinized plant material is subjected to steam distillation. The volatile coniine co-distills with the steam.[14][15]

-

Acidification and Concentration : The distillate is collected and acidified with a dilute acid (e.g., sulfuric acid) to convert the alkaloid into its non-volatile salt form. The acidic solution is then concentrated, often under reduced pressure.[13]

-

Basification and Extraction : The concentrated solution is made alkaline (pH 9.5-10) and the liberated coniine is extracted into an organic solvent such as diethyl ether.[13]

-

Drying and Solvent Removal : The organic extract is dried over an anhydrous salt (e.g., sodium carbonate) and the solvent is removed to yield the crude alkaloid.[13]

Purification of (S)-2-Propylpiperidine

Purification of the crude extract can be achieved using chromatographic techniques.

Methodology:

-

Preparative Thin-Layer Chromatography (Prep TLC) :

-

The crude extract is applied as a band onto a preparative TLC plate with a silica gel stationary phase.[16][17]

-

The plate is developed in a suitable solvent system (e.g., a mixture of a non-polar and a polar solvent).

-

The bands corresponding to the desired alkaloid are visualized (e.g., under UV light or with a staining reagent like Dragendorff's reagent).[17][18]

-

The silica gel containing the purified compound is scraped from the plate and the compound is eluted with a polar solvent.[17]

-

-

Column Chromatography :

-

A glass column is packed with a stationary phase, typically silica gel or alumina. For basic alkaloids like coniine, a basic or neutral adsorbent is advisable to prevent irreversible adsorption.[19]

-

The crude extract is loaded onto the column and eluted with a solvent system of increasing polarity.

-

Fractions are collected and analyzed (e.g., by analytical TLC) to identify those containing the pure compound.

-

Identification and Quantification

Modern analytical techniques are employed for the definitive identification and quantification of (S)-2-propylpiperidine.

Methodology:

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful technique for the analysis of volatile compounds like coniine. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern, allowing for structural elucidation and quantification.

-

High-Performance Liquid Chromatography (HPLC) :

Biological Pathways

Biosynthesis of Coniine

The biosynthesis of coniine in Conium maculatum proceeds via a polyketide pathway. The key steps are outlined below.[6][23][24]

References

- 1. Coniine - Wikipedia [en.wikipedia.org]

- 2. Conium maculatum - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. testbook.com [testbook.com]

- 6. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolite profiling of the carnivorous pitcher plants Darlingtonia and Sarracenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (+)-Coniine | C8H17N | CID 441072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. NP-MRD: Showing NP-Card for (-)-coniine (NP0242915) [np-mrd.org]

- 10. reabic.net [reabic.net]

- 11. Exploring the Lesser-Known Aspects of Aethusa Cynapium: Its Relationship with the GI Tract and Animal Lovers | ONTARIO COLLEGE OF HOMEOPATHIC MEDICINE [ochm.ca]

- 12. Hemlock Alkaloids in Aloes. Occurrence and Distribution of gamma-Coniceine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sciencemadness Discussion Board - Extraction of coniine. - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scribd.com [scribd.com]

- 16. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]

- 17. How To [chem.rochester.edu]

- 18. scs.illinois.edu [scs.illinois.edu]

- 19. column-chromatography.com [column-chromatography.com]

- 20. csfarmacie.cz [csfarmacie.cz]

- 21. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 22. phx.phenomenex.com [phx.phenomenex.com]

- 23. researchgate.net [researchgate.net]

- 24. De novo transcriptome assembly of Conium maculatum L. to identify candidate genes for coniine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Synthesis of Coniine: A Technical Review of the Ladenburg Method

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: In 1886, Albert Ladenburg achieved a landmark in organic chemistry by completing the first total synthesis of an alkaloid, the toxic piperidine compound (±)-coniine. This achievement not only confirmed the structure of coniine, as earlier proposed by August Wilhelm von Hofmann, but also established a foundational methodology for the burgeoning field of synthetic alkaloid chemistry. This technical guide revisits Ladenburg's historical four-step synthesis, providing a detailed examination of the experimental workflow, a compilation of the available quantitative data, and a logical visualization of the synthetic pathway. While the primary literature from 1886 lacks the detailed quantitative metrics common in modern chemical publications, this paper reconstructs the protocol based on reliable secondary sources to serve as a valuable reference for chemists and historians of science.

Introduction

Coniine is a neurotoxic alkaloid famously known as the active poison in hemlock (Conium maculatum), the substance used in the execution of Socrates. Its synthesis marked a pivotal moment, demonstrating that complex, naturally occurring nitrogenous compounds could be constructed in the laboratory from simpler starting materials. Ladenburg's route, while rudimentary by modern standards, is an elegant exhibition of classical reaction mechanisms. The synthesis proceeds through four distinct stages: the thermal rearrangement of a pyridinium salt, a condensation reaction to build the propyl side chain, a reduction of the pyridine ring and the unsaturated side chain, and finally, the resolution of the resulting racemic mixture.

Experimental Workflow and Signaling Pathways

The logical progression of Ladenburg's synthesis is depicted below. The workflow begins with the generation of the key intermediate, 2-methylpyridine, and proceeds through chain elongation and reduction to the final racemic product, which is then resolved.

Caption: Workflow of Ladenburg's 1886 synthesis of coniine.

Experimental Protocols

The following protocols are reconstructed from multiple historical and academic sources describing Ladenburg's work. It is important to note that specific quantities of reagents, reaction times, and yields were not consistently reported in the manner of modern experimental chemistry and are largely absent from the available literature.

Step 1: Synthesis of 2-Methylpyridine (α-Picoline)

-

Objective: To rearrange N-methylpyridine iodide to 2-methylpyridine via thermal treatment.

-

Methodology: N-methylpyridine iodide is placed in a sealed reaction vessel. The vessel is heated to a high temperature, cited as being between 250°C and 300°C.[1][2] This process induces a rearrangement, migrating the methyl group from the nitrogen atom to the adjacent carbon (C-2) on the pyridine ring, yielding 2-methylpyridine.

Step 2: Synthesis of 2-Propenylpyridine

-

Objective: To elongate the carbon side chain at the 2-position of the pyridine ring.

-

Methodology: 2-Methylpyridine is reacted with paraldehyde, a stable trimer of acetaldehyde, in the presence of a catalyst.[1][2] Anhydrous zinc chloride is used as the catalyst for this Knoevenagel-type condensation.[2] The reaction mixture is heated, causing the paraldehyde to depolymerize into acetaldehyde, which then condenses with the activated methyl group of 2-methylpyridine to form 2-propenylpyridine.

Step 3: Reduction to Racemic (±)-Coniine

-

Objective: To reduce the pyridine ring to a piperidine ring and saturate the propenyl side chain.

-

Methodology: 2-Propenylpyridine is subjected to reduction using metallic sodium in an ethanol solvent.[1] This classic reduction method, a precursor to the Birch reduction, effectively hydrogenates both the aromatic pyridine ring and the carbon-carbon double bond of the side chain. The product of this reaction is racemic (±)-coniine, a mixture of the two enantiomers.

Step 4: Resolution of (±)-Coniine

-

Objective: To separate the racemic mixture into its constituent enantiomers to isolate the dextrorotatory form corresponding to the natural alkaloid.

-

Methodology: The racemic (±)-coniine is treated with a chiral resolving agent, (+)-tartaric acid.[2] This reaction forms a pair of diastereomeric salts: (+)-coniine-(+)-tartrate and (-)-coniine-(+)-tartrate. Due to differences in their physical properties, these salts can be separated by fractional crystallization. Ladenburg observed that the (+)-coniine-(+)-tartrate salt was less soluble and crystallized out of the solution first.[2] This salt is then isolated, and the (+)-coniine is recovered by treatment with a base. The resulting (+)-coniine was found to be identical to the naturally occurring compound.

Quantitative Data

The quantitative parameters for the original synthesis are not well-documented. The following table summarizes the available data from reviewed sources. The lack of comprehensive data highlights the differences in reporting standards between 19th-century and contemporary chemical research.

| Step No. | Reaction | Reactants | Catalyst / Reagents | Temperature (°C) | Yield (%) | Notes |

| 1 | Rearrangement | N-Methylpyridine Iodide | None | 250 - 300[1][2] | Not Reported | Temperature is cited as 250°C or 300°C in different sources. |

| 2 | Condensation | 2-Methylpyridine, Paraldehyde | Anhydrous ZnCl₂ | Not Reported | Not Reported | Paraldehyde serves as the in-situ source of acetaldehyde.[2] |

| 3 | Reduction | 2-Propenylpyridine | Sodium, Ethanol | Not Reported | Not Reported | Produces a racemic mixture of (±)-coniine.[1] |

| 4 | Resolution | (±)-Coniine | (+)-Tartaric Acid | Not Reported | Not Reported | Separation achieved by fractional crystallization of diastereomeric salts.[2] |

Conclusion

Albert Ladenburg's synthesis of coniine remains a cornerstone of synthetic organic chemistry. Although devoid of the quantitative precision and detailed protocols that are now standard, the strategic four-step process—rearrangement, condensation, reduction, and resolution—was a monumental intellectual and practical achievement. It provided the ultimate confirmation of coniine's structure and opened the door to the laboratory synthesis of other complex alkaloids, profoundly influencing the fields of chemistry, pharmacology, and drug development. This guide serves to document and clarify this historic synthesis for a modern scientific audience, preserving the logic and ingenuity of one of chemistry's great pioneering efforts.

References

The Biological Role of 2-Propylpiperidine in Conium maculatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conium maculatum L., commonly known as poison hemlock, is a highly toxic plant notorious for its production of piperidine alkaloids, with (S)-2-propylpiperidine (coniine) being the most prominent. This technical guide provides an in-depth exploration of the biological role of 2-propylpiperidine in C. maculatum, focusing on its biosynthesis, physiological function within the plant, and its ecological significance as a potent defense mechanism. This document synthesizes current research to offer a comprehensive resource, including quantitative data on alkaloid distribution, detailed experimental protocols for their analysis, and visual representations of the underlying biochemical and signaling pathways.

Introduction

Conium maculatum produces a variety of piperidine alkaloids, including coniine, N-methylconiine, conhydrine, pseudoconhydrine, and their precursor, γ-coniceine.[1][2] These compounds, particularly coniine, are potent neurotoxins that act on nicotinic acetylcholine receptors, leading to paralysis and, in sufficient doses, death by respiratory failure.[3] While the toxicity of these alkaloids to vertebrates is well-documented, their biological role within the plant itself is multifaceted, primarily revolving around chemical defense against herbivores. This guide delves into the intricate details of 2-propylpiperidine's lifecycle within C. maculatum, from its molecular synthesis to its ecological function.

Quantitative Distribution of Piperidine Alkaloids

The concentration and composition of piperidine alkaloids in C. maculatum vary significantly depending on the plant organ, developmental stage, and environmental conditions.[3][4] This variation reflects a strategic allocation of chemical defenses to the most vulnerable and valuable tissues.

Table 1: Concentration of Major Piperidine Alkaloids in Different Parts of Conium maculatum

| Plant Part | Coniine (mg/g dry weight) | γ-Coniceine (mg/g dry weight) | N-methylconiine (mg/g dry weight) | Total Alkaloids (mg/g dry weight) |

| Flowers | Low | High | Low | High |

| Green Fruits | High | Low | Trace | Very High |

| Ripe Seeds | Very High | Trace | Trace | Highest |

| Leaves | Moderate | Moderate | Trace | Moderate |

| Stems | Low | Low | Trace | Low |

| Roots (1st year) | Trace to None | Trace to None | Trace to None | Very Low |

| Roots (2nd year) | Low | Low | Trace | Low |

Note: The values presented are generalized from multiple studies. Absolute concentrations can vary based on genetic and environmental factors. γ-Coniceine is the predominant alkaloid in the early stages of development, particularly in the flowers, and is subsequently converted to coniine as the fruits mature.[5] The highest concentration of alkaloids is found in the seeds, ensuring the protection of the plant's reproductive investment.[3]

Biosynthesis of 2-Propylpiperidine (Coniine)

The biosynthesis of coniine in C. maculatum is a well-studied pathway that originates from the polyketide pathway, rather than the lysine-derived pathway common for many other piperidine alkaloids.[6]

The Biosynthetic Pathway

The synthesis of 2-propylpiperidine involves a series of enzymatic reactions, starting with the condensation of small carbon units and culminating in the formation of the characteristic piperidine ring.

The key enzymes in this pathway are:

-

Conium polyketide synthase 5 (CPKS5): This enzyme catalyzes the initial condensation of one molecule of butyryl-CoA with two molecules of malonyl-CoA to form the eight-carbon backbone of the alkaloid.[7]

-

L-alanine:5-keto-octanal aminotransferase (AAT): This aminotransferase introduces the nitrogen atom into the molecule by transferring an amino group from L-alanine to 5-keto-octanal.

-

γ-coniceine reductase (CR): This NADPH-dependent enzyme reduces the carbon-nitrogen double bond in γ-coniceine to form the final product, coniine.[8]

Experimental Protocols

Extraction and Quantification of Piperidine Alkaloids by GC-MS

This protocol outlines a general method for the extraction and quantitative analysis of 2-propylpiperidine and related alkaloids from C. maculatum tissues.

References

- 1. Coniine - Wikipedia [en.wikipedia.org]

- 2. tpcj.org [tpcj.org]

- 3. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 4. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diversity of Secondary Metabolites in Roots from Conium maculatum L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hemlock alkaloids from Socrates to poison aloes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyketide synthases from poison hemlock (Conium maculatum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Stereochemical Nuances of 2-Propylpiperidine: A Technical Guide to its Synthesis, Conformation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylpiperidine, a chiral piperidine alkaloid, is a molecule of significant interest in the fields of toxicology, pharmacology, and synthetic chemistry. Its notoriety stems from the potent neurotoxicity of its naturally occurring enantiomer, (S)-(+)-coniine, the principal toxic component of poison hemlock (Conium maculatum). The stereochemistry of 2-propylpiperidine is paramount, as its enantiomers exhibit marked differences in their biological activity. This technical guide provides an in-depth exploration of the stereochemistry of 2-propylpiperidine, detailing its synthesis, conformational analysis, and the profound impact of its stereoisomers on biological systems.

Introduction

The piperidine ring is a prevalent scaffold in a vast array of natural products and pharmaceuticals. Among these, 2-substituted piperidines represent a critical class of compounds with diverse biological activities. 2-Propylpiperidine, also known as coniine, holds a unique place in the history of chemistry as the first alkaloid to be synthesized.[1] Its simple structure belies a complex stereochemical profile that dictates its interaction with biological targets, primarily nicotinic acetylcholine receptors (nAChRs).[2] Understanding the synthesis of enantiomerically pure forms of 2-propylpiperidine, their conformational preferences, and the stereoselective nature of their biological effects is crucial for researchers in toxicology, drug discovery, and neuroscience.

Stereochemistry and Biological Activity

2-Propylpiperidine possesses a single stereocenter at the C2 position of the piperidine ring, giving rise to two enantiomers: (R)-(-)-2-propylpiperidine and (S)-(+)-2-propylpiperidine. Natural coniine is predominantly the (S)-(+)-enantiomer.[3] The biological activity of 2-propylpiperidine is highly dependent on its absolute configuration, with the two enantiomers displaying significant differences in toxicity and pharmacological potency.

Comparative Toxicity of 2-Propylpiperidine Enantiomers

The neurotoxic effects of 2-propylpiperidine are primarily attributed to its interaction with nAChRs, leading to neuromuscular blockade and, ultimately, respiratory paralysis.[4][5] The (R)-enantiomer is generally considered to be the more biologically active and toxic of the two.[5][6] Quantitative data on the acute toxicity of the enantiomers and the racemic mixture in mice are summarized in the table below.

| Compound | Enantiomeric Form | LD50 (mg/kg, mouse, i.v.) | Reference |

| 2-Propylpiperidine | (R)-(-)-coniine | 7.0 | [4][6] |

| 2-Propylpiperidine | (S)-(+)-coniine | 12.1 | [4][6] |

| 2-Propylpiperidine | Racemic ((±)-coniine) | 7.7 | [4][6][7] |

Table 1: Comparative lethal doses (LD50) of 2-propylpiperidine stereoisomers in mice.

Synthesis of 2-Propylpiperidine Enantiomers

The synthesis of enantiomerically pure 2-propylpiperidine is a key objective for researchers studying its stereoselective biological activities. Both enantioselective synthesis and chiral resolution of racemic mixtures are viable approaches.

Experimental Protocol: Enantioselective Synthesis via Asymmetric Hydrogenation

A modern and efficient method for the enantioselective synthesis of 2-alkylpiperidines involves the asymmetric hydrogenation of corresponding pyridinium salts.[2] This protocol outlines a general procedure that can be adapted for the synthesis of both (R)- and (S)-2-propylpiperidine.

Materials:

-

2-Propylpyridine

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Iridium catalyst, e.g., [Ir(COD)Cl]₂

-

Chiral phosphine ligand, e.g., (R)- or (S)-MeO-BIPHEP or a similar chiral ligand

-

Hydrogen gas (high pressure)

-

Palladium on carbon (Pd/C)

-

Methanol

-

Standard glassware for organic synthesis

-

High-pressure reactor (autoclave)

Procedure:

-

Synthesis of N-benzyl-2-propylpyridinium bromide:

-

In a round-bottom flask, dissolve 2-propylpyridine (1.0 eq) in anhydrous THF.

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Collect the resulting precipitate by filtration, wash with cold THF, and dry under vacuum to yield the N-benzyl-2-propylpyridinium bromide salt.

-

-

Asymmetric Hydrogenation:

-

In a glovebox, charge a high-pressure reactor with the N-benzyl-2-propylpyridinium bromide (1.0 eq), [Ir(COD)Cl]₂ (0.01 eq), and the chosen chiral phosphine ligand (e.g., (R)-MeO-BIPHEP for the (R)-enantiomer, 0.02 eq) in anhydrous THF.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen gas (e.g., 50 atm) and heat to the optimized temperature (e.g., 60 °C).

-

Stir the reaction for the required time (e.g., 24-48 hours), monitoring for completion by an appropriate method (e.g., TLC or LC-MS).

-

After cooling and venting the reactor, concentrate the reaction mixture under reduced pressure.

-

-

Debenzylation:

-

Dissolve the crude product from the previous step in methanol.

-

Add Pd/C (10 mol%) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the debenzylation is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude enantiomerically enriched 2-propylpiperidine.

-

Purify by column chromatography or distillation to yield the desired enantiomer.

-

dot

Caption: Enantioselective synthesis of 2-propylpiperidine.

Experimental Protocol: Chiral Resolution of Racemic 2-Propylpiperidine

Chiral resolution via diastereomeric salt formation is a classical and effective method for separating enantiomers.[1][8]

Materials:

-

Racemic (±)-2-propylpiperidine

-

Chiral resolving agent, e.g., (R)-(-)-mandelic acid or (S)-(+)-mandelic acid

-

Suitable solvent (e.g., ethanol, acetone, or a mixture)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Standard glassware for crystallization and extraction

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic (±)-2-propylpiperidine (1.0 eq) in a minimal amount of the chosen solvent at an elevated temperature.

-

In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(-)-mandelic acid, 0.5 eq) in the same solvent, also with heating.

-

Slowly add the resolving agent solution to the racemic amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature and then in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

The enantiomeric excess of the resolved amine can be improved by recrystallizing the diastereomeric salt.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in water.

-

Add a sufficient amount of NaOH solution to basify the mixture (pH > 10).

-

Extract the liberated enantiomerically enriched 2-propylpiperidine with an organic solvent.

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.

-

The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.

-

dot

Caption: Chiral resolution of racemic 2-propylpiperidine.

Conformational Analysis

The piperidine ring exists predominantly in a chair conformation. For 2-propylpiperidine, the propyl group can occupy either an equatorial or an axial position. The conformational equilibrium is influenced by steric and electronic factors.

Conformational Preferences

In general, for 2-alkylpiperidines, the equatorial conformation of the alkyl group is favored to minimize steric interactions.[9] However, the presence of the nitrogen lone pair and its orientation, as well as N-substitution, can influence this equilibrium. The energy difference between the equatorial and axial conformers can be determined experimentally using NMR spectroscopy (e.g., by measuring coupling constants) and computationally using molecular mechanics or quantum chemical calculations.[9]

dot

Caption: Conformational equilibrium of 2-propylpiperidine.

Note: The actual images "equatorial_conformer.png" and "axial_conformer.png" would need to be generated and are represented here as placeholders.

Significance in Drug Development and Neuroscience

The stereoselective interaction of 2-propylpiperidine enantiomers with nAChRs makes them valuable tools for studying the structure and function of these receptors. The development of subtype-selective nAChR ligands is a significant area of research for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and pain. While coniine itself is too toxic for therapeutic use, its structure serves as a lead for the design of novel nAChR modulators with improved safety profiles.

Mechanism of Action at the Nicotinic Acetylcholine Receptor

2-Propylpiperidine acts as an agonist at nAChRs, which are ligand-gated ion channels.[2] Upon binding, the receptor channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the postsynaptic membrane.[10] Prolonged exposure to the agonist leads to receptor desensitization and blockade of neuromuscular transmission. The Ca²⁺ influx can also trigger downstream signaling cascades, such as the PI3K-Akt pathway, which is involved in cell survival and other cellular processes.[10]

dot

Caption: Signaling pathway of 2-propylpiperidine at the nAChR.

Conclusion

The stereochemistry of 2-propylpiperidine is a critical determinant of its biological activity. The significant difference in toxicity between its enantiomers underscores the importance of stereoselective synthesis and analysis in the study of chiral molecules. A thorough understanding of the synthesis, conformational preferences, and stereospecific interactions of 2-propylpiperidine with its biological targets is essential for advancing research in toxicology, pharmacology, and the development of novel therapeutics targeting the nicotinic acetylcholine receptor system. This guide provides a foundational resource for professionals engaged in these fields, offering detailed protocols and a comprehensive overview of the current state of knowledge.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Coniine - Wikiwand [wikiwand.com]

- 6. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Neurotoxicology of 2-Propylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylpiperidine, commonly known as coniine, is a potent neurotoxic piperidine alkaloid found in plants such as poison hemlock (Conium maculatum). Its primary mechanism of neurotoxicity involves a complex interaction with nicotinic acetylcholine receptors (nAChRs), leading to a biphasic effect of initial stimulation followed by profound inhibition of the nervous system. This disruption of cholinergic neurotransmission ultimately results in respiratory paralysis and, in severe cases, death. This technical guide provides an in-depth analysis of the neurotoxic effects of 2-propylpiperidine, detailing its mechanism of action, summarizing key quantitative toxicological data, and outlining the experimental protocols used to elucidate these effects.

Introduction

2-Propylpiperidine is a chiral molecule existing as (S)-(+)- and (R)-(−)-enantiomers, both of which exhibit neurotoxicity, with the (R)-enantiomer being the more biologically active form.[1] Historically known as the principal toxin responsible for the death of Socrates, coniine continues to be a subject of toxicological and pharmacological research due to its specific and potent effects on the nervous system. Understanding the neurotoxic profile of 2-propylpiperidine is crucial for the development of potential antidotes, for assessing the risks associated with accidental exposure in humans and livestock, and for its potential as a pharmacological tool in neuroscience research.

Mechanism of Neurotoxicity

The primary molecular target of 2-propylpiperidine is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission in the central and peripheral nervous systems.[2][3]

Signaling Pathway of 2-Propylpiperidine Neurotoxicity:

2-Propylpiperidine acts as an agonist at nAChRs, initially mimicking the action of acetylcholine. This leads to the opening of the ion channel, causing a depolarization of the postsynaptic membrane and a transient stimulatory effect on autonomic ganglia.[4][5] However, the binding of 2-propylpiperidine is more persistent than that of acetylcholine. This prolonged receptor occupancy leads to receptor desensitization and inactivation, preventing further nerve impulse transmission.[6] This ultimately results in a curare-like effect, causing flaccid paralysis of skeletal muscles, including the diaphragm, leading to respiratory arrest and death.[4][5]

Quantitative Toxicological Data

The neurotoxicity of 2-propylpiperidine has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Activity of 2-Propylpiperidine

| Parameter | Value | Cell Line / Preparation | Description |

| EC₅₀ | 0.3 mM | nAChR expressing cells | Effective concentration for 50% maximal agonistic response at nicotinic acetylcholine receptors.[4] |

| IC₅₀ | 70 µM | Chick Thigh Muscle nAChRs | Concentration causing 50% inhibition of [¹²⁵I]-α-bungarotoxin binding. |

| IC₅₀ | 270 µM | Chick Brain nAChRs | Concentration causing 50% inhibition of [³H]-cytisine binding. |

| IC₅₀ | 314 µM | Rat Diaphragm nAChRs | Concentration causing 50% inhibition of [¹²⁵I]-α-bungarotoxin binding. |

| IC₅₀ | 820 µM | Fetal Rat Brain nAChRs | Concentration causing 50% inhibition of [³H]-cytisine binding. |

| IC₅₀ | 1100 µM | Maternal Rat Brain nAChRs | Concentration causing 50% inhibition of [³H]-cytisine binding. |

Table 2: In Vivo Toxicity of 2-Propylpiperidine

| Parameter | Value | Species | Route of Administration | Notes |

| LD₅₀ | 7.0 mg/kg | Mouse | Intraperitoneal | For the (−)-coniine enantiomer.[2] |

| LD₅₀ | 7.7 mg/kg | Mouse | Intraperitoneal | For the (±)-coniine racemic mixture.[2] |

| LD₅₀ | 12.1 mg/kg | Mouse | Intraperitoneal | For the (+)-coniine enantiomer.[2] |

| Fatal Dose | < 0.2 g | Human | Oral | Estimated fatal dose in adult humans.[5] |

| Probable Oral Lethal Dose | < 5 mg/kg | Human | Oral | Super toxic classification (a taste to a few drops).[5] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the neurotoxic effects of 2-propylpiperidine.

Nicotinic Acetylcholine Receptor Binding Assay

This assay is used to determine the affinity of 2-propylpiperidine for nAChRs by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Methodology:

-

Membrane Preparation: Nicotinic acetylcholine receptor-rich membranes are prepared from a suitable tissue source, such as the electric organ of Torpedo californica, or specific brain regions or muscle tissue from experimental animals (e.g., rats, chicks). The tissue is homogenized in a buffered solution and subjected to differential centrifugation to isolate the membrane fraction.

-

Radioligand: A high-affinity nAChR radioligand, such as [¹²⁵I]-α-bungarotoxin for muscle-type nAChRs or [³H]-cytisine for neuronal nAChRs, is used.

-

Incubation: The prepared membranes are incubated in a buffered solution with a fixed concentration of the radioligand and varying concentrations of unlabeled 2-propylpiperidine (the competitor). Incubations are typically carried out at a controlled temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Separation: At the end of the incubation period, the reaction is terminated, and the membrane-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation or gamma counter.

-

Data Analysis: The amount of bound radioactivity is plotted against the concentration of 2-propylpiperidine. A competition curve is generated, and the IC₅₀ value (the concentration of 2-propylpiperidine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

Acute Toxicity (LD₅₀) Determination in Mice

This in vivo assay determines the median lethal dose (LD₅₀) of 2-propylpiperidine, providing a measure of its acute toxicity.

Methodology:

-

Animals: Adult mice of a specific strain (e.g., BALB/c or C57BL/6), typically of a single sex and within a defined weight range, are used.[2][7] Animals are acclimatized to laboratory conditions before the experiment.

-

Dose Preparation: 2-Propylpiperidine is dissolved in a suitable vehicle (e.g., saline). A range of doses is prepared.

-

Administration: A single dose of 2-propylpiperidine is administered to each group of mice, typically via intraperitoneal (IP) injection.[2][7] A control group receives the vehicle only.

-

Observation: The animals are observed for a set period (e.g., 24 to 72 hours) for signs of toxicity and mortality.[7] Observations include changes in behavior, motor activity, and physiological functions.

-

Data Analysis: The number of mortalities in each dose group is recorded. The LD₅₀ value, the dose estimated to be lethal to 50% of the animals, is calculated using statistical methods such as probit analysis.[8]

Whole-Cell Patch-Clamp Electrophysiology in TE-671 Cells

This electrophysiological technique is used to directly measure the effects of 2-propylpiperidine on the function of nAChRs in a cellular model. The TE-671 cell line, a human rhabdomyosarcoma line, endogenously expresses fetal muscle-type nAChRs.[3][9]

Methodology:

-

Cell Culture: TE-671 cells are cultured under standard conditions (e.g., 37°C, 5% CO₂ in Dulbecco's Modified Eagle's Medium supplemented with fetal bovine serum and antibiotics).

-

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Glass micropipettes with a specific resistance are filled with an internal solution and used to form a high-resistance seal with the cell membrane.

-

Recording: The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of ion currents flowing through the nAChRs.

-

Drug Application: 2-Propylpiperidine is applied to the cells at various concentrations using a perfusion system. The resulting changes in membrane current are recorded.

-

Data Analysis: The recorded currents are analyzed to determine the dose-response relationship for 2-propylpiperidine's agonistic activity. The EC₅₀ value is calculated by fitting the dose-response data to a sigmoidal function.

Conclusion

2-Propylpiperidine is a potent neurotoxin that exerts its effects primarily through the modulation of nicotinic acetylcholine receptors. Its biphasic action, characterized by initial stimulation followed by persistent blockade, leads to neuromuscular paralysis and is the underlying cause of its high toxicity. The quantitative data derived from in vitro binding assays, in vivo toxicity studies, and cellular electrophysiology provide a comprehensive understanding of its neurotoxic profile. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and neuroscience, facilitating further investigation into the effects of this and other neurotoxic alkaloids.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sophion.com [sophion.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. enamine.net [enamine.net]

- 9. nanion.de [nanion.de]

An In-Depth Technical Guide to 2-Propylpiperidine as a Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylpiperidine, a chiral piperidine alkaloid, is a well-documented agonist of nicotinic acetylcholine receptors (nAChRs). The naturally occurring (S)-enantiomer, also known as (+)-coniine, is historically recognized as the principal toxic component of poison hemlock (Conium maculatum). Its potent interaction with nAChRs disrupts cholinergic neurotransmission, leading to neuromuscular paralysis. This technical guide provides a comprehensive overview of 2-propylpiperidine's pharmacology as an nAChR agonist, with a focus on its stereoselectivity, subtype specificity, and the downstream signaling pathways it modulates. Detailed experimental protocols for the characterization of this and similar nAChR ligands are also presented to facilitate further research and drug development efforts in this area.

Introduction

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems.[1] Their diverse subunit composition gives rise to a multitude of receptor subtypes with distinct pharmacological and physiological profiles, making them attractive targets for therapeutic intervention in a range of neurological and psychiatric disorders.

2-Propylpiperidine, particularly its enantiomers, serves as a classical, albeit non-selective, tool for probing nAChR structure and function. Understanding its interaction with various nAChR subtypes provides valuable insights into the design of more selective and therapeutically relevant cholinergic ligands.

Pharmacology of 2-Propylpiperidine at nAChRs

Stereoselectivity

The biological activity of 2-propylpiperidine is stereoselective, with the (R)-(-)-enantiomer being more potent than the (S)-(+)-enantiomer. This has been demonstrated in both in vitro and in vivo studies. The (R)-enantiomer is the more biologically active form, at least in TE-671 cells which express human fetal nicotinic neuromuscular receptors.[2] In mouse bioassays, the (R)-enantiomer and the racemic mixture are approximately twice as toxic as the (S)-enantiomer.[2]

Quantitative Analysis of nAChR Interaction

The affinity and efficacy of 2-propylpiperidine at nAChRs have been quantified using various experimental techniques. The following tables summarize the available quantitative data for the racemic mixture and individual enantiomers.

| Compound | Receptor/Tissue Preparation | Assay Type | Parameter | Value (µM) | Reference |

| (±)-Coniine | nAChR | Not Specified | EC50 | 300 | [3][4][5][6] |

| Coniine | Rat Diaphragm (muscle nAChRs) | Competition Binding ([125I]-α-bungarotoxin) | IC50 | 314 | [7] |

| Coniine | Chick Thigh Muscle (muscle nAChRs) | Competition Binding ([125I]-α-bungarotoxin) | IC50 | 70 | [7] |

| Coniine | Maternal Rat Brain (neuronal nAChRs) | Competition Binding ([3H]-cytisine) | IC50 | 1100 | [7] |

| Coniine | Fetal Rat Brain (neuronal nAChRs) | Competition Binding ([3H]-cytisine) | IC50 | 820 | [7] |

| Coniine | Chick Brain (neuronal nAChRs) | Competition Binding ([3H]-cytisine) | IC50 | 270 | [7] |

| Compound | Animal Model | Parameter | Value (mg/kg) | Reference |

| (-)-Coniine | Mouse | LD50 | 7.0 | [8] |

| (±)-Coniine | Mouse | LD50 | 7.7 | [8] |

| (+)-Coniine | Mouse | LD50 | 12.1 | [8] |

Signaling Pathways Activated by nAChR Agonists

Activation of nAChRs by agonists like 2-propylpiperidine leads to the opening of the ion channel and a rapid influx of cations, primarily Na+ and Ca2+. This initial depolarization can trigger a cascade of downstream signaling events. While direct studies on 2-propylpiperidine's influence on these pathways are limited, the general mechanisms initiated by nAChR activation are well-established and are presumed to be relevant.

Calcium-Dependent Signaling

The influx of Ca2+ through nAChRs, particularly the highly Ca2+-permeable α7 subtype, acts as a critical second messenger.[9] This increase in intracellular calcium can lead to the activation of various calcium-dependent enzymes and signaling pathways.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Agonist stimulation of nAChRs can lead to the activation of this pathway, which is implicated in the neuroprotective effects of nicotinic agonists.[9]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. nAChR activation can also lead to the phosphorylation and activation of ERK.

Experimental Protocols

The following protocols provide detailed methodologies for the characterization of nAChR agonists like 2-propylpiperidine.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific nAChR subtype.

Methodology:

-

Membrane Preparation:

-

Culture cells (e.g., HEK293) stably expressing the human nAChR subtype of interest.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

-

Total Binding: Add membrane preparation, a fixed concentration of radioligand (e.g., [3H]epibatidine), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known nAChR ligand (e.g., nicotine) to saturate the receptors.

-

Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (2-propylpiperidine).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Filtration and Measurement:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional effects of an agonist on nAChRs expressed in Xenopus oocytes, allowing for the determination of efficacy (EC50) and maximal response.

Methodology:

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis.

-

Inject the oocytes with cRNA encoding the desired nAChR subunits.

-

Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.

-

Impale the oocyte with two microelectrodes, one for measuring the membrane potential (voltage electrode) and one for injecting current (current electrode).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

-

Agonist Application and Data Acquisition:

-

Apply the test agonist (2-propylpiperidine) at various concentrations to the oocyte via the perfusion system.

-

Record the resulting inward current, which reflects the flow of ions through the activated nAChRs.

-

-

Data Analysis:

-

Measure the peak amplitude of the current response for each agonist concentration.

-

Normalize the responses to the maximal response.

-

Plot the normalized response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximal response (Imax).

-

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration in response to nAChR activation, providing a functional readout of receptor activity.

Methodology:

-

Cell Preparation and Dye Loading:

-

Plate cells expressing the nAChR of interest on glass-bottom dishes.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing solution.

-

Wash the cells to remove excess dye.

-

-

Image Acquisition:

-

Mount the dish on a fluorescence microscope equipped with a camera for time-lapse imaging.

-

Establish a baseline fluorescence reading.

-